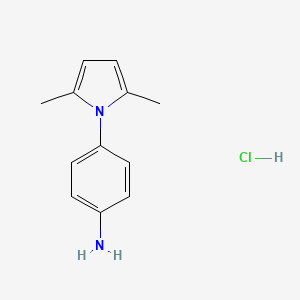

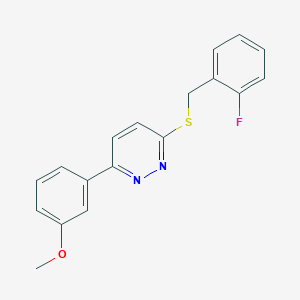

![molecular formula C12H11BrN2O3 B2591060 N-[(5-bromo-1H-indol-1-yl)acetyl]glycine CAS No. 1144446-66-1](/img/structure/B2591060.png)

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-bromo-1H-indol-1-yl)acetyl]glycine” is a compound that contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

Indole derivatives have attracted increasing attention in recent years due to their biological activity for the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis of these compounds involves various methods, including the Fischer indole synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H10BrNO3 . This compound contains an indole ring, which is a prevalent moiety in selected alkaloids .Scientific Research Applications

Glycine Receptor Chloride Channel

Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system. Understanding the molecular structure and function of these receptors can reveal targets for neuroactive drugs, potentially implicating derivatives of glycine, like N-[(5-bromo-1H-indol-1-yl)acetyl]glycine, in research aimed at modulating these pathways (Lynch, 2004).

Plant Stress Resistance

Glycine derivatives are investigated for their role in plant physiology, particularly under stress conditions. Studies on glycine betaine and proline show their significance in improving plant resistance to abiotic stress, suggesting potential agricultural applications for structurally related compounds (Ashraf & Foolad, 2007).

Peptoid Oligomers

Research on peptoids, N-substituted glycines, highlights their biomimetic potential in drug discovery, gene therapy, and biopolymer folding. The ease of incorporating diverse functional groups into peptoid oligomers underscores the versatility of glycine derivatives in medicinal chemistry and biotechnology applications (Burkoth et al., 2003).

Metabolic Diseases

Glycine plays a role in various metabolic pathways, including glutathione synthesis and one-carbon metabolism. Its alterations in conditions like obesity and metabolic diseases highlight the importance of studying glycine and its derivatives for potential therapeutic interventions (Alves et al., 2019).

Future Directions

Indole derivatives, including “N-[(5-bromo-1H-indol-1-yl)acetyl]glycine”, have attracted increasing attention in recent years due to their potential for the treatment of various disorders . Future research may focus on the development of novel methods of synthesis and the exploration of their biological properties .

Mechanism of Action

Target of Action

N-[(5-bromo-1H-indol-1-yl)acetyl]glycine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their broad-spectrum biological activities . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

2-[[2-(5-bromoindol-1-yl)acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c13-9-1-2-10-8(5-9)3-4-15(10)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQYICFOSIWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)NCC(=O)O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2590977.png)

![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)

![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2590985.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

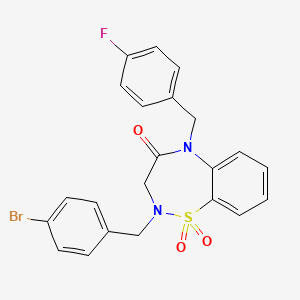

![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)

![4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide](/img/structure/B2590997.png)